molecular formula C6H13NO2 B1375278 2-(3-Aminooxolan-3-yl)ethan-1-ol CAS No. 1485264-26-3

2-(3-Aminooxolan-3-yl)ethan-1-ol

Cat. No.: B1375278
CAS No.: 1485264-26-3
M. Wt: 131.17 g/mol
InChI Key: VSIDNOLSRUBTOH-UHFFFAOYSA-N
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Description

2-(3-Aminooxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is characterized by the presence of an amino group attached to an oxolane ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminooxolan-3-yl)ethan-1-ol typically involves the reaction of oxirane with an amine under controlled conditions. One common method includes the use of 3-aminotetrahydrofuran as a starting material, which undergoes a nucleophilic substitution reaction with ethylene oxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminooxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-(3-Aminooxolan-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminooxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various biochemical reactions, potentially affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(3-Aminooxolan-3-yl)ethan-1-ol is unique due to the presence of both an amino group and an oxolane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(3-aminooxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDNOLSRUBTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485264-26-3
Record name 2-(3-aminooxolan-3-yl)ethan-1-ol
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